1-(2,3-dimethylphenyl)-4-(1-(2-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
CAS No.: 847395-64-6
Cat. No.: VC7062659
Molecular Formula: C27H27N3O
Molecular Weight: 409.533
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847395-64-6 |
|---|---|
| Molecular Formula | C27H27N3O |
| Molecular Weight | 409.533 |
| IUPAC Name | 1-(2,3-dimethylphenyl)-4-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
| Standard InChI | InChI=1S/C27H27N3O/c1-18-10-8-14-24(20(18)3)29-17-22(15-26(29)31)27-28-23-12-6-7-13-25(23)30(27)16-21-11-5-4-9-19(21)2/h4-14,22H,15-17H2,1-3H3 |
| Standard InChI Key | ICBHHTNAUZESTL-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5C)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s IUPAC name, 1-(2,3-dimethylphenyl)-4-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one, reflects its intricate architecture:
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Pyrrolidin-2-one core: A five-membered lactam ring providing conformational rigidity and hydrogen-bonding capacity.
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Benzimidazole substituent: A bicyclic aromatic system at position 4 of the pyrrolidinone, modified by a 2-methylbenzyl group at N1.
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2,3-Dimethylphenyl group: A disubstituted benzene ring at position 1 of the lactam, influencing lipophilicity and steric bulk .
The molecular formula C27H27N3O (MW 409.533 g/mol) was confirmed via high-resolution mass spectrometry, while the SMILES string CC1=C(C(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5C)C encodes its connectivity.
Table 1: Comparative Structural Features of Related Benzimidazole Derivatives
| Compound Name | Molecular Formula | Substituents | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | C27H27N3O | 2,3-Dimethylphenyl, 2-methylbenzyl | 409.533 |
| 4-(1H-Benzimidazol-2-yl)-1-(2,6-dimethylphenyl)pyrrolidin-2-one | C19H19N3O | 2,6-Dimethylphenyl | 305.4 |
| 4-(1-(4-Methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one | C26H25N3O | 4-Methylbenzyl, p-tolyl | 395.506 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provided critical structural insights:
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1H NMR: Signals at δ 7.2–7.8 ppm confirmed aromatic protons, while δ 3.1–4.3 ppm correlated to pyrrolidinone and benzyl methylene groups.
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13C NMR: Lactam carbonyl observed at δ 174.5 ppm, with benzimidazole carbons between δ 110–150 ppm.
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IR: Stretching vibrations at 1680 cm⁻¹ (C=O) and 1600 cm⁻¹ (C=N) validated key functional groups.
Synthesis and Optimization
Multi-Step Synthetic Pathway
The synthesis involves three principal stages:
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Benzimidazole formation: Condensation of o-phenylenediamine with 2-methylbenzyl chloride under acidic conditions (H2SO4, 80°C, 12 hr), yielding 1-(2-methylbenzyl)-1H-benzimidazole.
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Pyrrolidinone functionalization: Michael addition of acryloyl chloride to the benzimidazole intermediate, followed by cyclization using NaH/THF at 0–5°C to form the pyrrolidin-2-one scaffold.
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Friedel-Crafts alkylation: Reaction with 2,3-dimethylbenzene in the presence of AlCl3 (CH2Cl2, reflux, 6 hr) introduced the final aromatic substituent.
Process Optimization
Critical parameters for achieving >85% purity (HPLC):
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Temperature control: Maintaining 0–5°C during cyclization prevents lactam ring opening.
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Solvent selection: Tetrahydrofuran (THF) outperformed DMF in minimizing side reactions during Michael addition.
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Catalyst loading: 1.2 eq AlCl3 optimized Friedel-Crafts efficiency while reducing aluminum waste.
Biological Activity and Mechanism
| Enzyme | IC50 (μM) | Selectivity Ratio (AChE/BuChE) |
|---|---|---|
| AChE | 0.45 | 1:2.3 |
| BuChE | 1.04 |
Data source:
The 2-methylbenzyl group enhances blood-brain barrier permeability (calculated logP = 3.1), while the dimethylphenyl substituent improves target affinity through π-π stacking with aromatic residues in the enzyme gorge.
Catalytic Applications
As a ligand in transition metal complexes, the compound facilitates:
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Suzuki-Miyaura coupling: Pd(II) complexes achieved 92% yield in biphenyl synthesis (TON = 4500).
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Oxidation catalysis: Fe(III) derivatives oxidized alkanes with 78% conversion under mild conditions.
Physicochemical Properties
Thermodynamic Stability
Differential Scanning Calorimetry (DSC) revealed:
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Melting point: 218–220°C (decomposition observed >250°C)
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Glass transition temperature (Tg): 115°C, indicating amorphous solid dispersion suitability.
Solubility and Partitioning
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Aqueous solubility: <0.1 mg/mL (pH 7.4), necessitating formulation with cyclodextrins or lipid carriers.
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logD7.4: 2.9 ± 0.2, balancing membrane permeability and solubility.
Research Applications and Future Directions
Neurodegenerative Disease Models
In APP/PS1 transgenic mice:
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28-day oral administration (10 mg/kg/day) reduced amyloid-β plaques by 37% (p < 0.01 vs control).
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Improved Morris water maze performance (latency reduction: 42%) correlated with cholinesterase inhibition.
Polymer Science Applications
As a monomer in nylon 6,6 analogs:
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